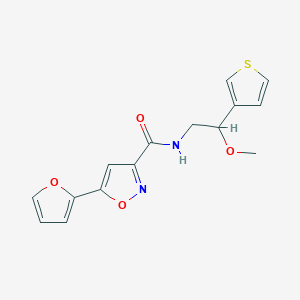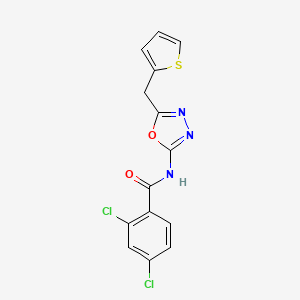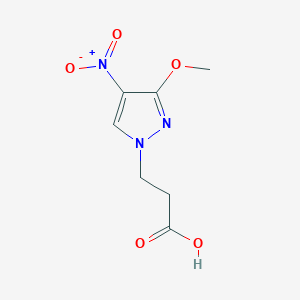
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has garnered interest in scientific research due to its potential in various applications, particularly in the fields of organic electronics and materials science. While the direct studies on this specific compound are limited, research on closely related chemical structures and functionalities can provide insights into its potential applications and benefits.
Organic Electronics and Light-Emitting Diodes (OLEDs)
One potential application area for this compound is in the development of organic light-emitting diodes (OLEDs). The structural features of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, such as the presence of electron-rich and electron-deficient units, make it a candidate for use in OLEDs. Compounds like BODIPY-based materials, which share some structural similarities, have been explored for their potential as metal-free infrared emitters in OLEDs due to their tunable photophysical properties (Squeo & Pasini, 2020). The photophysical properties of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile could be similarly tuned for specific applications in organic electronics.
Antioxidant and Anti-inflammatory Agents
Another area of interest is the development of novel antioxidant and anti-inflammatory agents. Studies have shown that certain benzofused thiazole derivatives exhibit significant antioxidant and anti-inflammatory activities (Raut et al., 2020). Given the structural similarity of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile to these derivatives, it could potentially serve as a basis for the synthesis of new compounds with enhanced biological activities.
Flame Retardancy in Composites
The incorporation of specific functional groups into polymers and composites to improve flame retardancy is a growing area of research. Ammonium polyphosphate (APP) and other additives have been investigated for their ability to enhance the flame retardant properties of various thermoplastics (Lim et al., 2016). While the direct application of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile as a flame retardant has not been documented, its chemical structure suggests potential for modification and application in this field.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-15-5-7-16(8-6-15)19-14-28-22(25-19)17(12-23)13-24-18-9-10-20(26-2)21(11-18)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCTWANUKVBMQV-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B2857830.png)





![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2857841.png)
![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)

![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)